molecular formula C9H21N2O4P B13842670 Ethyl (3-(Piperazin-1-yl)propyl) Phosphate

Ethyl (3-(Piperazin-1-yl)propyl) Phosphate

Cat. No.: B13842670
M. Wt: 252.25 g/mol
InChI Key: JSAONEYQPCMKMT-UHFFFAOYSA-N
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Description

Ethyl (3-(Piperazin-1-yl)propyl) Phosphate is a chemical compound with the molecular formula C9H21N2O4P and a molecular weight of 252.248 g/mol . This compound is characterized by the presence of a piperazine ring, a propyl chain, and a phosphate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-(Piperazin-1-yl)propyl) Phosphate typically involves the reaction of piperazine with a propyl phosphate ester. One common method includes the reaction of piperazine with 3-chloropropyl phosphate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques such as chromatography and recrystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(Piperazin-1-yl)propyl) Phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring or the propyl chain is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters with additional oxygen atoms, while substitution reactions may result in derivatives with different alkyl or aryl groups attached to the piperazine ring .

Scientific Research Applications

Ethyl (3-(Piperazin-1-yl)propyl) Phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3-(Piperazin-1-yl)propyl) Phosphate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with biological receptors, while the phosphate ester group can participate in phosphorylation reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl (3-(Piperazin-1-yl)propyl) Phosphate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C9H21N2O4P

Molecular Weight

252.25 g/mol

IUPAC Name

ethyl 3-piperazin-1-ylpropyl hydrogen phosphate

InChI

InChI=1S/C9H21N2O4P/c1-2-14-16(12,13)15-9-3-6-11-7-4-10-5-8-11/h10H,2-9H2,1H3,(H,12,13)

InChI Key

JSAONEYQPCMKMT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(O)OCCCN1CCNCC1

Origin of Product

United States

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